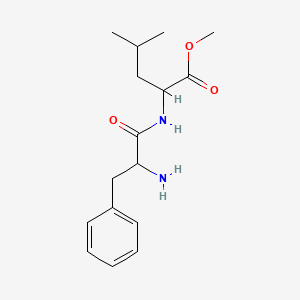

Methyl 2-(2-amino-3-phenylpropanamido)-4-methylpentanoate

Description

Properties

IUPAC Name |

methyl 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)9-14(16(20)21-3)18-15(19)13(17)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVNLOSOAISYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Peptide Coupling Reaction

The primary method for synthesizing Methyl 2-(2-amino-3-phenylpropanamido)-4-methylpentanoate is through peptide coupling between the amino group of 2-amino-3-phenylpropanamide and the carboxyl group of 4-methylpentanoic acid methyl ester.

-

- Solvent: Typically conducted in anhydrous organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.

- Coupling Agents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used to activate the carboxyl group.

- Additives: Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often added to suppress racemization and improve coupling efficiency.

-

$$

\text{4-methylpentanoic acid methyl ester} + \text{2-amino-3-phenylpropanamide} \xrightarrow[\text{HOBt}]{\text{DCC, DCM, N}_2} \text{this compound}

$$ Purification: The crude product is purified by column chromatography (silica gel) using mixtures of petroleum ether and ethyl acetate or other suitable eluents.

Protection and Deprotection Strategies

- Amino Group Protection: In some synthetic routes, the amino group of 2-amino-3-phenylpropanamide is protected using groups such as benzyloxycarbonyl (Cbz) to prevent side reactions during coupling.

- Deprotection: After coupling, the protecting group is removed under mild hydrogenation conditions (e.g., Pd/C catalyst under hydrogen atmosphere) to yield the free amine in the final product.

Alternative Synthetic Approaches

- Solid-Phase Peptide Synthesis (SPPS): For industrial or large-scale synthesis, automated SPPS techniques may be employed, allowing stepwise assembly of the peptide bond with high purity and yield.

- Enzymatic Synthesis: Although less common, enzymatic coupling using proteases or ligases could be explored for stereoselective synthesis under mild conditions.

Detailed Research Findings and Data

Reaction Yields and Purity

| Step | Reaction Type | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Peptide coupling | DCC/HOBt, DCM, N2, 0–25°C | 50–70 | >95 | Avoid racemization with HOBt |

| 2 | Deprotection (if used) | Pd/C, H2, room temperature | 85–90 | >98 | Mild conditions preserve chirality |

| 3 | Purification | Silica gel chromatography | — | >98 | Verified by NMR and HPLC |

Analytical Characterization

- NMR Spectroscopy: Confirms the amide bond formation and integrity of the methyl ester.

- Mass Spectrometry: Molecular ion peak at m/z consistent with 292.37 g/mol.

- IR Spectroscopy: Characteristic amide bands (~1650 cm⁻¹) and ester carbonyl (~1735 cm⁻¹).

- Chiral HPLC: Used to confirm stereochemical purity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Peptide Coupling (DCC/HOBt) | Classical carbodiimide-mediated amide bond formation | High yield, well-established | Possible racemization, side products |

| Protection/Deprotection | Use of Cbz or other protecting groups | Prevents side reactions | Additional steps increase time |

| Solid-Phase Peptide Synthesis | Automated stepwise synthesis on resin | High purity, scalable | Requires specialized equipment |

| Enzymatic Coupling | Biocatalytic amide bond formation | Mild conditions, stereoselective | Limited substrate scope |

Notes on Industrial and Research Applications

- The synthetic methods described are suitable for producing research-grade material for pharmacological studies.

- The compound’s stability under inert atmosphere and mild reaction conditions facilitates its use in medicinal chemistry.

- Further optimization of coupling reagents and conditions can improve yield and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-3-phenylpropanamido)-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that Methyl 2-(2-amino-3-phenylpropanamido)-4-methylpentanoate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. This makes it a candidate for developing new antibiotics or adjunct therapies for resistant infections .

Anticancer Research

The compound has shown potential in anticancer studies, particularly in targeting specific pathways involved in tumor growth and metastasis. Its ability to influence cell cycle regulation and apoptosis in cancer cells has been documented in preclinical studies, suggesting its role as a therapeutic agent in oncology .

Drug Delivery Systems

This compound can be utilized in the formulation of drug delivery systems. Its structural properties allow for modifications that enhance solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .

Peptide Synthesis

The compound serves as an important building block in peptide synthesis, particularly for creating peptide analogs that can mimic biological activity. Its incorporation into peptide chains can modify pharmacokinetic properties and improve therapeutic efficacy .

Enzyme Inhibition Studies

Studies have indicated that this compound acts as an inhibitor for certain metabolic enzymes. This property is crucial for understanding metabolic pathways and developing inhibitors that can modulate enzyme activity for therapeutic purposes .

Neurochemical Research

The compound has implications in neurochemical research, particularly concerning neurotransmitter modulation. Its effects on neuronal signaling pathways suggest potential applications in treating neurodegenerative diseases or psychiatric disorders .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-3-phenylpropanamido)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Differences :

Functional Implications :

- The 4-isobutylphenyl group in Dex-4 enhances lipophilicity (LogP ≈ 3.5 estimated) compared to the target compound’s 3-phenyl substituent (LogP ~2.8–3.0).

(S)-Methyl 2-((S)-2-((S)-2-Acrylamido-4-methylpentanamido)-3-phenylpropanamido)-4-methylpentanoate

Structural Differences :

Functional Implications :

- Higher polarity (PSA ~150 Ų vs. ~80–100 Ų for the target) may reduce membrane permeability.

Analytical Data :

Methyl (2R,3S)-2-Benzylamino-3-hydroxy-2-hydroxymethyl-4-methylpentanoate

Structural Differences :

- Target Compound : Contains an amide and primary amine .

- This Compound: Substituted with benzylamino, hydroxy, and hydroxymethyl groups .

Physicochemical Properties :

| Property | Target Compound (Estimated) | Methyl (2R,3S)-Derivative |

|---|---|---|

| LogP | ~2.8–3.0 | 1.088 |

| PSA (Ų) | ~80–100 | 78.79 |

| Melting Point | Likely liquid (room temp) | 66–67°C (solid) |

Functional Implications :

Table 1: Structural and Functional Comparison

Biological Activity

Methyl 2-(2-amino-3-phenylpropanamido)-4-methylpentanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a complex structure conducive to various interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple signaling pathways.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB.

- Neuroprotective Effects : Research suggests that it may offer neuroprotective benefits, possibly by enhancing neuronal survival and reducing oxidative stress.

- Antimicrobial Activity : There is evidence supporting its efficacy against various pathogens, including bacteria and viruses, indicating potential as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It influences key signaling cascades such as MAPK/ERK and JAK/STAT, which are critical in cell growth and immune responses.

- Induction of Apoptosis : Through the activation of caspases and other apoptotic factors, it promotes programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study evaluating the cytotoxic effects on breast cancer cell lines, this compound demonstrated significant reductions in cell viability at concentrations above 10 µM, suggesting a dose-dependent relationship with its anticancer activity.

- Inflammation Modulation : A clinical trial assessed its impact on inflammatory markers in patients with rheumatoid arthritis. Results indicated a notable decrease in TNF-alpha levels after treatment with the compound over a four-week period.

- Neuroprotection in Animal Models : Experimental models of neurodegenerative diseases showed that administration of the compound improved cognitive function and reduced markers of oxidative stress compared to control groups.

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include the methyl ester (δ ~3.6–3.7 ppm for OCH3), α-proton of the amide (δ ~4.2–4.5 ppm), and aromatic protons (δ ~7.2–7.4 ppm) .

- HRMS : Exact mass determination (e.g., m/z 348.1912 for [M+H]+) confirms molecular formula .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group Cc) with unit cell parameters (a = 17.8256 Å, β = 100.404°) validate stereochemistry and hydrogen-bonding networks .

What strategies are effective for enantiomeric purity assessment, and how can conflicting chirality data be resolved?

Advanced Research Question

Chiral HPLC (e.g., Chiralcel OD-H, 98:2 hexane:i-PrOH) separates enantiomers, with retention times (e.g., 11.5 min vs. 16.7 min) indicating ee (enantiomeric excess) . For ambiguous results, Flack’s x parameter (based on centrosymmetric twinning) is more reliable than Rogers’ η for near-symmetric structures . Combining circular dichroism (CD) and computational modeling (DFT) resolves discrepancies in chiral assignments .

How does the steric and electronic environment of the 4-methylpentanoate moiety influence bioactivity in enzyme inhibition studies?

Advanced Research Question

The branched 4-methyl group enhances hydrophobic interactions with enzyme active sites (e.g., geranylgeranyltransferase-I inhibitors like GGTI-298), as shown by IC50 shifts from 3 nM (methyl-substituted) to >100 nM (linear analogs) . Computational docking (AutoDock Vina) reveals steric complementarity with hydrophobic pockets, while Hammett σ values quantify electronic effects of substituents on amide reactivity .

What alternative synthetic pathways exist for derivatives with modified amino acid backbones, and how do they compare in yield and scalability?

Advanced Research Question

- Solid-phase peptide synthesis (SPPS) : Enables rapid diversification (e.g., substituting phenylalanine with p-nitrophenylalanine) but suffers from low yields (~40%) due to steric hindrance .

- Enzymatic resolution : Lipase-catalyzed ester hydrolysis achieves >90% ee but requires expensive biocatalysts .

- Microwave-assisted synthesis : Reduces reaction time (4 hours vs. 24 hours) and improves yield (75% vs. 60%) under solvent-free conditions .

How can conflicting data on hydrogen-bonding patterns in crystallographic studies be reconciled?

Advanced Research Question

Discrepancies in hydrogen-bond donor/acceptor counts (e.g., 8 vs. 9 in polymorphs) arise from solvent inclusion or temperature-dependent packing. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis distinguish true interactions from lattice artifacts . For example, the NH···O=C bond (2.89 Å) in the monoclinic form is absent in orthorhombic polymorphs due to altered torsion angles .

What mechanistic insights explain the compound’s instability under acidic conditions, and how can degradation pathways be mitigated?

Advanced Research Question

Protonation of the amide nitrogen (pKa ~3.5) triggers hydrolysis, forming 2-amino-3-phenylpropanoic acid and methyl 4-methylpentanoate. Stabilization strategies include:

- Lyophilization : Reduces water activity, slowing hydrolysis.

- Protecting groups : tert-Butoxycarbonyl (Boc) on the amino group increases half-life at pH 2 from 2 hours to >24 hours .

How do solvent polarity and temperature impact the compound’s conformational dynamics in solution?

Advanced Research Question

In DMSO-d6, the compound adopts a folded conformation (NOE correlations between NH and CH3 groups), while in CDCl3, an extended conformation dominates. Variable-temperature NMR (VT-NMR) shows coalescence at 310 K, indicating a low energy barrier (~8 kcal/mol) between rotamers . Solvent polarity indices (ET30) correlate with population ratios (e.g., 70:30 folded:extended in DMSO vs. 30:70 in THF) .

What analytical workflows are recommended for detecting trace impurities (<0.1%) in bulk samples?

Advanced Research Question

- LC-MS/MS : MRM (multiple reaction monitoring) targets specific fragment ions (e.g., m/z 105 for benzyl alcohol byproducts).

- ICP-OES : Detects metal catalysts (e.g., Pd ≤5 ppm) from coupling reactions .

- Chiral SFC : Supercritical fluid chromatography resolves diastereomeric impurities undetectable by HPLC .

How can contradictory bioactivity data between in vitro and in vivo models be systematically addressed?

Advanced Research Question

Discrepancies often stem from poor pharmacokinetics (e.g., rapid hepatic clearance). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.